molecular formula C12H12N2O2S B010755 4'-Amino-1,1'-biphenyl-4-sulfonamide CAS No. 100142-87-8

4'-Amino-1,1'-biphenyl-4-sulfonamide

Cat. No.: B010755
CAS No.: 100142-87-8
M. Wt: 248.3 g/mol
InChI Key: OFWFFDCOBHXZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Aminobiphenyl-4-Sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an amino group attached to a biphenyl structure, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminobiphenyl-4-Sulfonamide typically involves the reaction of 4-aminobiphenyl with chlorosulfonic acid, followed by the addition of ammonia. This method yields the desired sulfonamide compound with a moderate yield of around 54% . Another approach involves the oxidative coupling of thiols and amines, which provides a more environmentally friendly and efficient route to sulfonamides .

Industrial Production Methods: Industrial production of sulfonamides, including 4’-Aminobiphenyl-4-Sulfonamide, often relies on the use of sodium sulfinates and amines. This method is advantageous due to its broad substrate scope and high yields . The process involves the use of ammonium iodide as a mediator, which facilitates the formation of the sulfonamide bond.

Chemical Reactions Analysis

Types of Reactions: 4’-Aminobiphenyl-4-Sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonyl chlorides, amines, and substituted biphenyl derivatives .

Scientific Research Applications

4’-Aminobiphenyl-4-Sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Aminobiphenyl-4-Sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biochemical pathways, such as folic acid synthesis in bacteria . The formation of DNA adducts is another mechanism by which the compound exerts its effects, leading to DNA damage and potential anticancer activity .

Comparison with Similar Compounds

Uniqueness: 4’-Aminobiphenyl-4-Sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

100142-87-8

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3 g/mol

IUPAC Name

4-(4-aminophenyl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16)

InChI Key

OFWFFDCOBHXZME-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N

Pictograms

Irritant

Origin of Product

United States

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